molecular formula C39H47FN2O4Si B566170 4-tert-Butyldimethylsilyl Atorvastatin Lactone CAS No. 842162-99-6

4-tert-Butyldimethylsilyl Atorvastatin Lactone

Cat. No. B566170
M. Wt: 654.898
InChI Key: JUHAOHJRZIHKIP-ROJLCIKYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butyldimethylsilyl Atorvastatin Lactone involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . The reactants include 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate . This is followed by hydrolytic deprotection/lactonization, which yields atorvastatin lactone .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis Techniques

    Research has been conducted on the synthesis of atorvastatin lactone, a key component in the production of the drug atorvastatin. Techniques include a concise synthesis under high-speed vibration milling conditions, providing access to atorvastatin calcium, a widely used antihyperlipidemic drug (Estévez, Villacampa, & Menéndez, 2014).

  • Quantitative Analysis

    High-performance liquid chromatography with electrospray tandem mass spectrometry has been developed for the simultaneous quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum (Jemal, Ouyang, Chen, & Teitz, 1999).

Pharmacokinetics and Metabolism

  • Metabolite Analysis

    Studies have focused on understanding the metabolism of atorvastatin lactone. For instance, research has been conducted on UDP-Glucuronosyltransferase (UGT) polymorphisms and their effects on atorvastatin lactonization in vitro and in vivo, providing insights into the individual variability in response to statins (Riedmaier et al., 2010).

  • Pharmacokinetic Modeling

    Development of a population pharmacokinetic model for atorvastatin acid and its lactone metabolite helps in understanding the pharmacokinetics and can assist in atorvastatin dose individualization (Narwal, Akhlaghi, Åsberg, Hermann, & Rosenbaum, 2010).

Degradation and Stability

  • Degradation Products

    Research on the identification of degradation products of atorvastatin under acidic conditions has been conducted, which is important for ensuring the stability and efficacy of the drug (Krauss et al., 2019).

  • Drug Stability

    Investigations into the stability of atorvastatin and its lactone form in different conditions, such as during storage, can provide valuable information for pharmaceutical formulations and storage recommendations (Lee, Peart, Svoboda, & Backus, 2009).

properties

IUPAC Name

1-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47FN2O4Si/c1-26(2)36-35(38(44)41-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(40)21-19-28)42(36)23-22-31-24-32(25-33(43)45-31)46-47(6,7)39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,41,44)/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHAOHJRZIHKIP-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47FN2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyldimethylsilyl Atorvastatin Lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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